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Abstract
Diammonium Glycyrrhizinate (DG), a derivative of glycyrrhizic acid from licorice root, has

garnered significant scientific interest for its pronounced antiviral and hepatoprotective

properties.[1][2] This technical guide synthesizes the current understanding of DG's

mechanisms of action, supported by quantitative data from preclinical and clinical studies. It

details the experimental protocols utilized to elucidate these effects and provides visual

representations of key signaling pathways and experimental workflows to facilitate

comprehension and further research in the field of drug discovery and development.

Antiviral Properties of Diammonium Glycyrrhizinate
Diammonium Glycyrrhizinate has demonstrated broad-spectrum antiviral activity against a

range of human and animal viruses.[3][4][5] Its primary antiviral mechanism involves the

inhibition of viral entry into host cells.

Mechanism of Antiviral Action
DG has been shown to effectively inhibit the replication of several human coronaviruses,

including HCoV-OC43, HCoV-229E, and SARS-CoV-2, along with its variants.[3][6] The

principal mechanism is the interruption of spike-mediated cellular entry.[3][6] Studies have

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b155437?utm_src=pdf-interest
https://www.benchchem.com/product/b155437?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-diammonium-glycyrrhizinate-used-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC8724542/
https://www.benchchem.com/product/b155437?utm_src=pdf-body
https://www.benchchem.com/product/b155437?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40650113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7079847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10015762/
https://pubmed.ncbi.nlm.nih.gov/40650113/
https://www.mdpi.com/1422-0067/26/13/6334
https://pubmed.ncbi.nlm.nih.gov/40650113/
https://www.mdpi.com/1422-0067/26/13/6334
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


indicated that DG can directly bind to a conserved hydrophobic pocket of the receptor-binding

domain (RBD) on the viral spike protein.[6] This interaction blocks the binding of the spike

protein to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), thereby preventing

viral entry and subsequent replication.[6]

Beyond coronaviruses, DG has also shown inhibitory effects against other viruses such as

pseudorabies virus (PrV) and porcine parvovirus (PPV).[4][7] The mode of action in these

cases also appears to involve direct interaction with the virus particle, reducing its infectivity.[4]

[8] Furthermore, DG has been observed to reduce apoptosis in virus-infected cells.[7]

Quantitative Antiviral Activity
The antiviral efficacy of Diammonium Glycyrrhizinate has been quantified in various in vitro

studies. The half-maximal effective concentration (EC50) values against different viruses are

summarized below.

Virus Strain Cell Line EC50 (μg/mL) Reference

HCoV-OC43 HCT-8 360 ± 21 [6]

HCoV-229E Huh-7 277 ± 4 [6]

SARS-CoV-2

(Original)
Vero E6 115 - 391 [3][6]

SARS-CoV-2 Variants

(B.1.1.7, B.1.351,

BA.5, EG.5,

XBB.1.16)

Vero E6 115 - 391 [6]

Experimental Protocols for Antiviral Assays
This assay is used to determine the concentration of an antiviral compound that reduces the

number of viral plaques by 50% (IC50).

Cell Seeding: Plate susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates and

grow to confluence.
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Drug Treatment: Pre-treat the virus with serially diluted concentrations of Diammonium
Glycyrrhizinate at 37°C for 1 hour.[8]

Infection: Infect the confluent cell monolayers with the pre-treated virus suspension (e.g., at

a multiplicity of infection of 0.01).

Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

Overlay: Remove the inoculum and overlay the cells with a medium containing 1%

methylcellulose and the corresponding concentration of the drug.

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until viral plaques are visible.

Staining and Counting: Fix the cells with 4% paraformaldehyde, stain with 1% crystal violet,

and count the number of plaques. The inhibition rate is calculated as [(plaques in control -

plaques in treatment) / plaques in control] x 100%.[8]
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Caption: Workflow for Plaque-Reduction Assay.

This method quantifies the reduction in viral RNA levels in infected cells following treatment

with DG.
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Cell Culture and Infection: Seed cells in 96-well plates and infect with the virus.

Drug Treatment: Treat the infected cells with various concentrations of DG.

RNA Extraction: At a specified time post-infection (e.g., 24 or 48 hours), lyse the cells and

extract total RNA using a commercial kit.

qRT-PCR: Perform one-step qRT-PCR using primers and probes specific to a viral gene

(e.g., N gene for coronaviruses) and a housekeeping gene (e.g., GAPDH) for normalization.

[6]

Data Analysis: Calculate the relative viral RNA levels using the ΔΔCt method. The EC50

value is determined by plotting the percentage of viral RNA reduction against the log of the

drug concentration.

Hepatoprotective Properties of Diammonium
Glycyrrhizinate
Diammonium Glycyrrhizinate is clinically used for the treatment of liver diseases due to its

anti-inflammatory, antioxidant, and immunomodulatory effects.[1][9]

Mechanism of Hepatoprotective Action
The hepatoprotective effects of DG are multi-faceted and involve the modulation of several key

signaling pathways.

Anti-inflammatory Effects: DG inhibits the activation of the nuclear factor-kappa B (NF-κB)

signaling pathway.[1][10] By preventing the translocation of the p65 subunit of NF-κB to the

nucleus, DG suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-1β,

and IL-6.[10][11] It also downregulates the expression of inflammatory enzymes like iNOS

and COX-2.[11]

Antioxidant Effects: DG has been reported to reduce oxidative stress.[12][13] It can

ameliorate alcohol-induced liver injury by reducing oxidative stress, steatosis, and

inflammation.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.mdpi.com/1422-0067/26/13/6334
https://www.benchchem.com/product/b155437?utm_src=pdf-body
https://www.benchchem.com/product/b155437?utm_src=pdf-body
https://www.benchchem.com/product/b155437?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-diammonium-glycyrrhizinate-used-for
https://www.dovepress.com/diammonium-glycyrrhizinate-mitigates-liver-injury-via-inhibiting-proli-peer-reviewed-fulltext-article-DDDT
https://synapse.patsnap.com/article/what-is-diammonium-glycyrrhizinate-used-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC6493378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6493378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9720820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9720820/
https://pubmed.ncbi.nlm.nih.gov/39426234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10863479/
https://pubmed.ncbi.nlm.nih.gov/39426234/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Modulation of Apoptosis: DG can inhibit caspase-3 expression, a key enzyme in the

apoptotic cascade, thereby reducing hepatocyte apoptosis.[11][14] This is partly achieved

through the activation of the Akt signaling pathway.[11]

Immunomodulation: DG can modulate the immune response in the liver. In a model of

autoimmune hepatitis, DG was shown to inhibit the proliferation of NKT cells while promoting

the proliferation of regulatory T cells (Tregs), thereby mitigating liver injury.[9][15]

Regulation of MAPK Pathway: DG can inhibit the activation of mitogen-activated protein

kinase (MAPK) pathways, including p38 MAPK, which are involved in inflammatory

responses.[10][11]
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Caption: DG's Hepatoprotective Signaling Pathways.

Quantitative Hepatoprotective Efficacy
The hepatoprotective effects of Diammonium Glycyrrhizinate have been demonstrated in

various animal models of liver injury.

Animal Model DG Dosage
Effect on Liver
Enzymes

Reference

CCl4-induced acute

liver injury in mice
-

Significantly reduced

serum ALT and AST

levels

[16]

Concanavalin A-

induced autoimmune

hepatitis in mice

75 and 200 mg/kg
Reduced serum ALT

and AST levels
[9]

Anti-tuberculosis drug-

induced liver injury in

patients

-

Lower incidence of

liver injury;

significantly lower

TBIL, ALT, and AST

levels post-treatment

[17][18]

Alcohol-induced liver

injury in mice
-

Alleviated liver injury,

inflammation, and lipid

deposition

[12]

Experimental Protocols for Hepatoprotective Studies
This protocol describes a common method to induce and evaluate hepatoprotection in an

animal model.

Animal Acclimatization: Acclimate male C57BL/6J mice for one week with free access to food

and water.

Model Induction: Induce liver injury by intraperitoneal injection of a hepatotoxic agent (e.g.,

concanavalin A at 20 mg/kg).
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Drug Administration: Administer Diammonium Glycyrrhizinate (e.g., 75 or 200 mg/kg)

intraperitoneally 2 hours before the induction of liver injury.[9]

Sample Collection: Sacrifice the mice at different time points (e.g., 6 and 24 hours) after

induction.[9] Collect blood and liver tissue samples.

Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and

aspartate aminotransferase (AST) using commercial assay kits.

Histopathological Examination: Fix liver tissues in 10% formalin, embed in paraffin, section,

and stain with hematoxylin and eosin (H&E) to evaluate the degree of liver damage,

inflammation, and necrosis.
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Caption: Workflow for Hepatoprotective Animal Study.

This technique is used to detect and quantify specific proteins involved in signaling pathways.
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Protein Extraction: Homogenize liver tissue or lyse cultured cells in RIPA buffer containing

protease and phosphatase inhibitors to extract total protein.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the

target proteins (e.g., p-p65, p65, p-p38, p38, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system and quantify the band intensities using image analysis software.

Conclusion
Diammonium Glycyrrhizinate exhibits significant potential as both an antiviral and a

hepatoprotective agent. Its well-defined mechanisms of action, including the inhibition of viral

entry and the modulation of key inflammatory and apoptotic pathways, make it a compelling

candidate for further drug development. The experimental protocols and quantitative data

presented in this guide provide a solid foundation for researchers and scientists to build upon in

their exploration of the therapeutic applications of this promising natural compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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